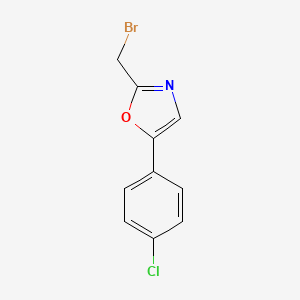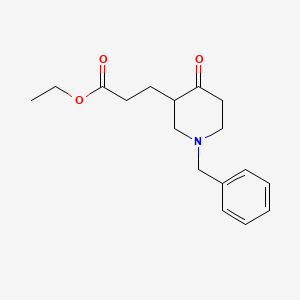
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H15IO4. This compound is characterized by the presence of an iodine atom and two methoxy groups attached to the benzene ring, along with an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
准备方法
The synthesis of Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester typically involves the esterification of 2-iodo-3,4-dimethoxybenzeneacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in the presence of the acid catalyst, followed by purification through distillation or recrystallization.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used for these oxidations.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide compound, while oxidation with potassium permanganate would produce a carboxylic acid derivative.
科学研究应用
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects. Its structural features are useful in designing molecules that can interact with biological targets.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It is employed in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial processes.
作用机制
The mechanism of action of Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and methoxy groups can influence its binding affinity and selectivity towards these targets.
In organic synthesis, the compound’s reactivity is primarily determined by its functional groups. The ester group can undergo hydrolysis or reduction, while the iodine atom can participate in substitution reactions. These reactions are facilitated by the electronic and steric properties of the compound.
相似化合物的比较
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester can be compared with other similar compounds such as:
Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester: This compound lacks the iodine atom, which significantly alters its reactivity and applications. It is less reactive in substitution reactions compared to the iodo-substituted compound.
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester: The bromine atom is less reactive than iodine, making this compound less suitable for certain substitution reactions. it may still be used in similar applications with adjusted reaction conditions.
Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, ethyl ester: The chlorine atom provides different reactivity and selectivity in chemical reactions. This compound may be used in applications where a less reactive halogen is preferred.
The uniqueness of this compound lies in its iodine atom, which imparts higher reactivity and versatility in chemical transformations compared to its bromo- and chloro-substituted counterparts.
属性
分子式 |
C12H15IO4 |
|---|---|
分子量 |
350.15 g/mol |
IUPAC 名称 |
ethyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H15IO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3 |
InChI 键 |
VJUVSGHZILDUPA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)




![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)







